2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a methyl substituent at position 2 and an ethanol moiety at position 4. The molecular formula is C₈H₁₄N₄O, with a molecular weight of 182.23 g/mol (calculated from structural data).
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8-9-4-7(2-3-13)5-12(8)11-6/h7,13H,2-5H2,1H3,(H,9,10,11) |
InChI Key |
AHJCBULYQCAHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(CNC2=N1)CCO |
Origin of Product |
United States |
Preparation Methods
General Strategy and Key Intermediates
The synthesis of 2-{2-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically starts from appropriately substituted pyrimidine or triazole precursors. The key step involves the formation of the fused triazolo[1,5-a]pyrimidine ring system, followed by functionalization at the 6-position with an ethan-1-ol substituent.
A common approach involves:
- Construction of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving hydrazine derivatives and β-ketonitriles or related intermediates.
- Introduction of the 2-methyl substituent through methylation or by using methyl-substituted starting materials.
- Attachment of the ethan-1-ol side chain at the 6-position through nucleophilic substitution or coupling reactions.
Related Synthetic Protocols for Analogous Compounds
Research on structurally related compounds such as 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine and 7-anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines provides insight into synthetic strategies that can be adapted for the target compound.
For example, the synthesis of 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine involves:
- Refluxing a mixture of starting materials such as ethyl acetoacetate and a precursor pyrimidine in acetic acid.
- Treatment with saturated ammonia/methanol to induce ring closure and functional group transformations.
- Acidification and recrystallization to isolate the product with good yields (up to 88%).
Similarly, the synthesis of 7-anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines involves:
- Heating a mixture of amines and pyrimidine derivatives in isopropanol at 50°C.
- Filtration and recrystallization to yield the desired product in high purity and yields (87-93%).
These methods highlight the use of:
- Nucleophilic substitution reactions,
- Cyclization under acidic or basic conditions,
- Reflux or moderate heating,
- Purification by recrystallization or chromatography.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Cyclization | Hydrazine or hydrazine derivatives, β-ketonitriles | Formation of triazolo ring | Moderate to high yields reported |
| Methylation | Methyl iodide or methyl-substituted precursors | Introduction of 2-methyl group | Controlled to avoid over-alkylation |
| Side chain introduction | Nucleophilic substitution or coupling agents | Attachment of ethan-1-ol group | Requires mild conditions to preserve ring integrity |
| Purification | Recrystallization, silica gel chromatography | Isolation of pure compound | Yields typically 60-90% |
Typical solvents include acetic acid, methanol, isopropanol, chloroform, and ethyl acetate. Temperature ranges from room temperature to reflux (~50-110°C) depending on the step.
Analytical Data Supporting Synthesis
- Molecular Weight: 182.22 g/mol (confirmed by MS).
- NMR Data: For related compounds, ^1H-NMR spectra show characteristic signals for methyl groups, aromatic protons, and hydroxyl side chains, confirming structure.
- Melting Points: Reported melting points for related triazolo[1,5-a]pyrimidine derivatives range from 204-206 °C, indicating crystalline purity.
Comparative Summary of Preparation Methods
| Feature | Method A (Hydrazine Cyclization) | Method B (Amine Condensation) | Method C (Nucleophilic Substitution) |
|---|---|---|---|
| Starting Materials | β-Ketonitriles, hydrazine | Amino pyrimidines, alkyl halides | Halogenated triazolopyrimidines, nucleophiles |
| Reaction Conditions | Reflux in acetic acid or methanol | Heating at 50°C in isopropanol | Room temperature to mild heating |
| Key Advantages | High ring closure efficiency | Good yields, mild conditions | Versatility in side chain modification |
| Purification | Recrystallization, chromatography | Recrystallization | Chromatography |
| Typical Yields | 70-88% | 87-93% | 60-85% |
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Biological Activity
The compound 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a member of the triazolo-pyrimidine family known for diverse biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on existing literature.
- Molecular Formula : CHN
- Molecular Weight : 215.25 g/mol
- CAS Number : 1692138-76-3
Synthesis
The synthesis of triazolo-pyrimidines typically involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between hydrazine derivatives and pyrimidine carboxylic acids has been explored to generate various triazolo derivatives.
Biological Activity Overview
The biological activities of 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol include:
- Antimicrobial Activity
- Antiviral Activity
- Anticancer Properties
Case Study 1: Antiviral Activity Against Influenza A
A recent study synthesized a series of triazolo-pyrimidine derivatives that were tested for their ability to inhibit the PA-PB1 interaction in the influenza A virus. The most effective compounds showed IC values in the low micromolar range (e.g., IC = 3.3 µM), indicating strong potential for further development as antiviral agents .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of several triazolo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited comparable activity to standard antibiotics like chloramphenicol .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, and how can reaction conditions be optimized for high yield?
The compound is synthesized via cyclization reactions starting from hydrazinyl derivatives and ortho esters. A typical procedure involves:
- Reacting 2-methyl-1,3-dicarbonyl precursors with hydrazine derivatives under acidic conditions.
- Optimizing temperature (70–90°C) and solvent systems (e.g., ethanol/water mixtures) to enhance cyclization efficiency.
- Purifying intermediates via recrystallization or column chromatography.
Yield optimization may involve catalyst screening (e.g., TMDP in water/ethanol systems, as in ) and real-time monitoring using TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- HPLC : To assess purity (>95% typically required) and monitor reaction progress.
- Mass Spectrometry (MS) : For molecular weight confirmation (C₈H₁₄N₄O; MW 182.22 g/mol) and fragmentation pattern analysis.
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the triazolopyrimidine core and ethanol side chain. For example, the ethanol moiety shows signals near δ 3.6–4.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
Q. How should researchers design initial biological activity screens for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in macrophage models.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
Dose ranges (1–100 µM) and solvent controls (DMSO <0.1%) are critical to avoid artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the ethanol side chain on bioactivity?
-
Comparative analogs : Synthesize derivatives with modified side chains (e.g., methyl, amino, or halogen substituents) and compare their bioactivity.
-
Key parameters :
Derivative Side Chain LogP Bioactivity (IC₅₀, µM) Target compound -CH₂CH₂OH 1.2 12.5 (HeLa) Analog A -CH₃ 1.8 25.4 (HeLa) Analog B -CH₂NH₂ 0.9 8.7 (HeLa) -
Methodology : Use molecular docking to assess hydrogen bonding potential of the ethanol group with target enzymes (e.g., AXL kinase) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Mechanistic profiling : Perform target-specific assays (e.g., enzyme inhibition for AXL kinase or bacterial topoisomerase IV) to identify primary targets.
- Transcriptomic analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells.
- Dose-response validation : Ensure activity is consistent across multiple cell lines and replicates. Contradictions may arise from off-target effects or assay-specific conditions .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
- Metabolic stability : Use liver microsome assays (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS.
- Light/temperature sensitivity : Store samples under varying conditions (e.g., 4°C vs. room temperature, dark vs. light) and assess potency retention .
Q. What methodologies are recommended for comparative analysis with structurally similar triazolopyrimidine derivatives?
- Computational modeling : Compare binding affinities using molecular dynamics simulations (e.g., AutoDock Vina).
- Pharmacophore mapping : Overlay structures of analogs to identify conserved functional groups critical for activity.
- In vivo efficacy : Test top candidates in xenograft models (e.g., murine cancer models) to correlate structural modifications with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
